Methyl 4-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanamido)benzoate
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Description
Methyl 4-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanamido)benzoate is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are structurally similar, have a wide spectrum of biological activity .
Mode of Action
It is known that similar compounds interact with their targets to induce various biological effects .
Biochemical Pathways
Similar compounds are known to interact with various biochemical pathways to exert their effects .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds are known to induce various molecular and cellular effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds or enzymes .
Properties
IUPAC Name |
methyl 4-[3-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-29-19(28)12-4-6-13(7-5-12)22-16(25)9-8-14-11-30-20(23-14)24-18(27)15-3-2-10-21-17(15)26/h2-7,10-11H,8-9H2,1H3,(H,21,26)(H,22,25)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPKYYYZMZRNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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